molecular formula C18H21N5O4 B2674108 8-(furan-2-ylmethyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896830-45-8

8-(furan-2-ylmethyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2674108
M. Wt: 371.397
InChI Key: ZTCJILGZNBMXRW-UHFFFAOYSA-N
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Description

8-(furan-2-ylmethyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C18H21N5O4 and its molecular weight is 371.397. The purity is usually 95%.
BenchChem offers high-quality 8-(furan-2-ylmethyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(furan-2-ylmethyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds related to 8-(furan-2-ylmethyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been synthesized and evaluated for their potential as antidepressant agents. These derivatives have shown promising results in serotonin receptor affinity and phosphodiesterase inhibitor activity. For instance, specific derivatives exhibited potential antidepressant effects in animal models, highlighting their significance in developing new treatments for depression and anxiety (Zagórska et al., 2016).

Molecular Modeling and Antiviral Activity

Research on similar compounds has extended into antiviral applications. The first chemical synthesis of a new class of purine analogues, including their nucleoside and nucleotide derivatives, was described. These compounds were tested against various viruses, showing moderate activity against rhinovirus at non-toxic levels. This indicates the potential of such compounds in treating viral infections (Kim et al., 1978).

Potential Inhibitors of Angiogenesis

A study focused on synthesizing and pharmacologically evaluating compounds as potential inhibitors of angiogenesis. This research is crucial in developing treatments for diseases characterized by abnormal blood vessel growth, such as cancer. Certain derivatives showed comparable antiangiogenic activity to known inhibitors, suggesting their utility in anti-cancer therapies (Braud et al., 2003).

Structure-Activity Relationship Studies

Further research explored the structure-activity relationships of similar compounds, aiming to improve potency and hydrophilicity for potential therapeutic applications. These studies provide valuable insights into designing more effective molecules by understanding how different substitutions affect biological activity and binding disposition (Baraldi et al., 2008).

Synthesis and Anticancer Activity

Another research avenue involves the synthesis of derivatives for evaluation of their anticancer activity. This work is instrumental in discovering new compounds that could be developed into treatments for various cancers, showcasing the diverse applications of these chemical structures in medical research (Kumar et al., 2013).

properties

IUPAC Name

6-(furan-2-ylmethyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4/c1-11-12(2)23-14-15(19-17(23)22(11)10-13-6-4-9-27-13)20(3)18(26)21(16(14)25)7-5-8-24/h4,6,9,24H,5,7-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCJILGZNBMXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CCCO)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(furan-2-ylmethyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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